2-(Cyclopropylmethoxy-d4)-acetic Acid
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Overview
Description
2-(Cyclopropylmethoxy-d4)-acetic Acid is a deuterated analog of 2-(Cyclopropylmethoxy)-acetic Acid. Deuterated compounds are often used in scientific research to study metabolic pathways, reaction mechanisms, and as internal standards in mass spectrometry due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy-d4)-acetic Acid typically involves the deuteration of 2-(Cyclopropylmethoxy)-acetic Acid. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: Using deuterium gas (D2) in the presence of a catalyst.
Deuterated Reagents: Employing deuterated reagents such as deuterated methanol (CD3OD) in the synthesis process.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The specific conditions and catalysts used can vary depending on the desired level of deuteration and the scale of production.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy-d4)-acetic Acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like halides (Cl-, Br-) in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted acetic acids depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylmethoxy-d4)-acetic Acid has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy-d4)-acetic Acid depends on its specific application. In metabolic studies, it acts as a tracer, allowing researchers to follow its incorporation and transformation in biological systems. The deuterium atoms provide a distinct signal in mass spectrometry, facilitating the tracking of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)-acetic Acid: The non-deuterated analog.
Roflumilast N-Oxide D4: Another deuterated compound used in similar research applications.
Uniqueness
2-(Cyclopropylmethoxy-d4)-acetic Acid is unique due to its deuterium atoms, which provide distinct advantages in research applications, such as enhanced stability and distinct mass spectrometric signals.
Properties
IUPAC Name |
2-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)4-9-3-5-1-2-5/h5H,1-4H2,(H,7,8)/i1D2,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWMURBOFGBWBO-LNLMKGTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])COCC(=O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.